molecular formula C19H23N7O B6533828 1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-phenylbutan-1-one CAS No. 1058497-16-7

1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-phenylbutan-1-one

Numéro de catalogue: B6533828
Numéro CAS: 1058497-16-7
Poids moléculaire: 365.4 g/mol
Clé InChI: CBTZQOCQNZAOPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a fused triazolo[4,5-d]pyrimidine core substituted with a 3-methyl group at the triazole ring and a piperazine moiety at position 5. The piperazine is further linked to a 4-phenylbutan-1-one group, introducing a ketone functional group and an aromatic phenyl ring. The compound’s synthesis likely involves multi-step heterocyclic condensation and piperazine coupling, methods analogous to those described for pyrazolotriazolopyrimidine derivatives .

Propriétés

IUPAC Name

1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-24-18-17(22-23-24)19(21-14-20-18)26-12-10-25(11-13-26)16(27)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTZQOCQNZAOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related heterocyclic systems documented in the literature. Below is a comparative analysis:

Structural Analogues with Triazolopyrimidine Cores

  • Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives () :
    These derivatives share a fused triazole-pyrimidine core but differ in substitution patterns and ring connectivity. For instance, compound 7 in isomerizes under specific conditions to form pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, highlighting the sensitivity of triazolopyrimidine systems to reaction environments. In contrast, the target compound’s 3-methyl group and piperazine linkage may confer greater stability, reducing isomerization risks .

  • Pyrimido[4,5-d]pyrimidinone Derivatives (): Compound 3c in contains a pyrimido[4,5-d]pyrimidinone core with a methoxy-phenyl-piperazinyl side chain. While the core differs, the use of piperazine as a linker mirrors the target compound’s design.

Piperazine-Containing Derivatives ()

  • 7-(Piperazin-1-yl) Substituted Pyrazino[1,2-a]pyrimidin-4-ones (): Patent applications describe derivatives with piperazine or substituted piperazine groups (e.g., 4-methylpiperazin-1-yl) attached to pyrazinopyrimidinone cores. These compounds emphasize the role of piperazine in modulating solubility and target engagement. The target compound’s 4-phenylbutan-1-one group introduces a bulky aromatic ketone, which may sterically hinder binding compared to smaller substituents like methyl or ethyl groups .
  • Triazolo[4,3-a]pyridin-3(2H)-one Impurities (): Pharmaceutical impurities such as Imp. B(BP) feature a triazolo-pyridine core with a 4-phenylpiperazinylpropyl chain. Though the core differs (pyridine vs. pyrimidine), both compounds utilize piperazine as a spacer. The target’s phenylbutanone group likely increases metabolic stability compared to the propyl-linked impurity .

Functional Group Analysis

  • Ketone vs. Amine Substituents: The 4-phenylbutan-1-one group in the target compound contrasts with amine-terminated chains in analogues like those in and .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name/Structure Core Heterocycle Substituents Key Features References
Target Compound Triazolo[4,5-d]pyrimidine 3-methyl, 7-piperazinyl, 4-phenylbutan-1-one Piperazine linkage, aromatic ketone -
, Compound 7 Pyrazolo-triazolopyrimidine Variable Isomerization under reaction conditions
-(piperazin-1-yl) derivative Pyrazino[1,2-a]pyrimidin-4-one Piperazinyl, methyl/ethyl substituents Diverse substituent libraries for screening
, Imp. B(BP) Triazolo[4,3-a]pyridin-3(2H)-one 4-Phenylpiperazinylpropyl Pharmaceutical impurity

Research Findings and Implications

  • Structural Stability: The 3-methyl group on the triazole ring in the target compound may reduce susceptibility to metabolic degradation compared to non-methylated analogues .
  • Piperazine Role: Piperazine enhances solubility and serves as a flexible linker, a feature shared with patented derivatives in . However, steric effects from the phenylbutanone group could limit binding pocket accessibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.